molecular formula C17H15F3O B12616866 4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one CAS No. 921932-50-5

4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one

Cat. No.: B12616866
CAS No.: 921932-50-5
M. Wt: 292.29 g/mol
InChI Key: CGIJUVCZZGSWSY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one (CAS 921932-50-5) is a fluorinated organic compound with the molecular formula C17H15F3O and a molecular weight of 292.30 g/mol . This ketone features a trifluoromethyl group, a key structural motif that can enhance the metabolic stability, lipophilicity, and bioavailability of molecules in medicinal chemistry and materials science research . Its specific research value is demonstrated in synthetic organic chemistry, where it serves as a key intermediate for the regio- and stereoselective synthesis of complex, trifluoromethylated multi-substituted alkenes via palladium-catalyzed Heck reactions . Predicted physical properties include a boiling point of 354.7±42.0 °C and a density of 1.178±0.06 g/cm3 . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

921932-50-5

Molecular Formula

C17H15F3O

Molecular Weight

292.29 g/mol

IUPAC Name

4,4,4-trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H15F3O/c1-12-6-5-9-14(10-12)15(17(18,19)20)11-16(21)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3

InChI Key

CGIJUVCZZGSWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a well-established method for synthesizing ketones from aromatic compounds. In this context, the process typically involves:

  • Reagents : Aluminum chloride as a catalyst and trifluoroacetyl chloride as the acylating agent.

  • Procedure : The reaction is carried out by mixing 3-methylacetophenone with trifluoroacetyl chloride in the presence of aluminum chloride. The mixture is stirred at a controlled temperature to facilitate the acylation process.

Direct Reactions with Trifluoroacetyl Halides

A more direct approach involves the reaction of trifluoroacetyl halides with suitable aromatic compounds.

  • Reagents : Trifluoroacetyl chloride or trifluoroacetyl bromide and p-methylacetophenone.

  • Procedure : This method typically requires the use of an organic solvent such as toluene or diethyl ether, along with a base like sodium methoxide or sodium ethoxide to promote the reaction. The reaction can be performed under reflux conditions for several hours.

Refluxing Methods

Refluxing methods offer an alternative synthesis pathway that can enhance yield and purity.

  • Reagents : Methylacetophenone and ethyl trifluoroacetate.

  • Procedure : The reactants are refluxed in an organic solvent under basic conditions for extended periods (up to 24 hours). This method has been noted for its efficiency but may require careful control of reaction conditions to minimize environmental impact.

The following sections describe the mechanisms involved in each preparation method.

Friedel-Crafts Acylation Mechanism

  • Formation of the acylium ion from trifluoroacetyl chloride.
  • Electrophilic attack on the aromatic ring of 3-methylacetophenone.
  • Rearrangement and deprotonation to yield the final product.

Direct Reaction Mechanism

  • Activation of trifluoroacetyl halide by a base.
  • Nucleophilic attack by p-methylacetophenone.
  • Formation of the desired ketone through elimination reactions.

Refluxing Method Mechanism

  • Initial formation of an enolate ion from ethyl trifluoroacetate.
  • Nucleophilic attack on methylacetophenone.
  • Proton transfer and subsequent elimination to form the final product.

  • Data Table: Comparison of Preparation Methods

Method Key Reagents Reaction Time Yield (%) Environmental Impact
Friedel-Crafts Acylation Aluminum chloride, trifluoroacetyl chloride 2-6 hours High Moderate
Direct Reaction Trifluoroacetyl halide, p-methylacetophenone Variable High Low
Refluxing Methylacetophenone, ethyl trifluoroacetate Up to 24 hours Moderate High

Recent studies have indicated that optimizing reaction conditions can significantly improve yields while reducing environmental impacts. For instance:

  • Utilizing milder bases and solvents can lower toxicity and waste generation.

  • Adjusting molar ratios of reactants can enhance efficiency and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s binding affinity to enzymes and receptors, thereby affecting its biological activity .

Comparison with Similar Compounds

(R)-4,4,4-Trifluoro-3-(1H-indol-3-yl)-1-phenylbutan-1-one (18aa)

  • Key Difference : Replaces the 3-methylphenyl group with an indole ring.
  • Synthesis : Achieved via enantioselective Friedel-Crafts reactions with 94% enantiomeric excess (ee) using chiral catalysts .

(R)-4,4,4-Trifluoro-3-(1-methyl-1H-indol-3-yl)-1-phenylbutan-1-one (18ga)

  • Key Difference : Incorporates a 1-methylindole substituent instead of 3-methylphenyl.
  • Performance : Maintains high enantioselectivity (94% ee) but shows reduced reactivity in certain catalytic systems compared to 18aa .

Functional Group Variations

N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (4)

  • Key Difference : Sulfonamide group replaces the ketone, introducing a sulfonyl linker.
  • Properties : Enhanced solubility in polar solvents due to the sulfonamide group.
  • Synthesis : Lower yield (53%) compared to ketone analogues, attributed to steric challenges during sulfonylation .

4,4,4-Trifluoro-3-(furan-2-yl)-1-phenylbutan-1-one (III.51)

  • Key Difference : Substitutes 3-methylphenyl with a furan ring.
  • Spectroscopic Data : IR peaks at 1726 cm⁻¹ (C=O stretch) and HRMS m/z 438.1655 (calc. 438.1654) confirm structural integrity .
  • Reactivity : The electron-rich furan may increase susceptibility to electrophilic substitution compared to methylphenyl derivatives.

Derivatives with Heterocyclic Moieties

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid (CAS 1343742-50-6)

  • Key Difference : Pyrazole ring and carboxylic acid group replace the ketone and aryl groups.
  • Applications: Potential as a building block for bioactive molecules, with improved water solubility due to the carboxylic acid .

Ethyl 4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 2054954-21-9)

  • Key Difference : Ester functionality and trifluoromethylpyrazole substituent.
  • Utility : The ester group enhances membrane permeability, making it suitable for prodrug development .

Biological Activity

4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a subject of interest for researchers exploring anti-cancer and analgesic effects.

  • Molecular Formula : C15H14F3O
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 108535-35-9

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group. This moiety can significantly influence the compound's interaction with biological targets, enhancing its lipophilicity and metabolic stability.

Anti-Cancer Activity

Recent studies have highlighted the potential of trifluoromethylated compounds in cancer therapy. For instance, the incorporation of the trifluoromethyl group has been shown to increase the anti-cancer potency of various molecules. In a comparative study involving isoxazole derivatives, a compound with a similar trifluoromethyl structure exhibited an IC50 value of 2.63 μM against MCF-7 breast cancer cells, demonstrating significant anti-cancer activity compared to non-trifluoromethylated analogs (IC50 = 19.72 μM) .

Analgesic Properties

The compound is also noted for its analgesic properties. It serves as an intermediate in the synthesis of celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID) that provides rapid pain relief and has therapeutic effects in treating inflammation-related conditions . The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in pain and inflammation pathways.

Study on Trifluoromethyl Compounds

A study focused on a series of trifluoromethylated isoxazoles demonstrated that the presence of the CF3 group significantly enhances anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The lead compound from this series showed promising results in vitro, suggesting that similar structures like this compound could exhibit comparable or enhanced biological activities.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
4-(Trifluoromethyl)isoxazole derivative (2g)Anti-Cancer2.63
Non-trifluoromethylated isoxazole derivative (14)Anti-Cancer19.72
CelecoxibAnalgesicN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one, and what are their mechanistic considerations?

  • Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation of fluorinated precursors, as demonstrated for structurally similar trifluoromethylated ketones . Radical addition reactions using manganese(III) acetate as an oxidant with 1,3-dicarbonyl compounds and alkenes are also effective, where Mn(III) facilitates single-electron transfer to generate intermediates that couple with fluorinated moieties . Mechanistically, the trifluoromethyl group stabilizes electron-deficient intermediates, enhancing regioselectivity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : The 19F^{19}\text{F} NMR spectrum will show distinct signals for the CF3_3 group (δ ≈ -60 to -70 ppm) and aromatic protons (δ 7.0–8.0 ppm). Splitting patterns in 1H^{1}\text{H} NMR can confirm the substitution pattern on the phenyl rings .
  • IR : Strong C=O stretches (~1700 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS can verify the molecular ion (C17_{17}H13_{13}F3_3O, exact mass 290.09) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the yield and selectivity of this compound’s synthesis, particularly with fluorinated intermediates?

  • Methodological Answer :

  • Reaction Conditions : Prolonged reflux in ethyl acetate with N-methylmorpholine as a base improves yields by stabilizing intermediates .
  • Purification : Use activated carbon to adsorb impurities during recrystallization in methanol, followed by gradient cooling to isolate high-purity crystals .
  • Byproduct Management : Monitor reaction progress via TLC to minimize over-fluorination or aryl group scrambling .

Q. How do electronic effects of the trifluoromethyl and aryl substituents influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing CF3_3 group deactivates the ketone, reducing nucleophilic attack at the carbonyl. However, the 3-methylphenyl group introduces steric hindrance, directing electrophilic substitution to the para position. Computational studies (e.g., DFT) can model charge distribution to predict sites for further functionalization .

Q. What are common sources of data contradiction in characterizing fluorinated ketones, and how can they be resolved?

  • Methodological Answer :

  • Degradation : Fluorinated compounds may hydrolyze under prolonged exposure to moisture, leading to inconsistent purity data. Immediate analysis post-synthesis and storage in anhydrous conditions are critical .
  • Spectral Overlaps : Overlapping 1H^{1}\text{H} NMR signals from aromatic protons can be resolved using 2D techniques (e.g., COSY, HSQC) .
  • Batch Variability : Use standardized protocols for fluorination steps to ensure reproducibility, and cross-validate results with multiple spectroscopic methods .

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